4-(3-Hydroxymethylphenyl)phenol

Photochemistry Quinone Methide Laser Flash Photolysis

4-(3-Hydroxymethylphenyl)phenol (IUPAC: 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-ol) is a C13H12O2 biphenyl small molecule that bears a phenolic hydroxyl at the 4'-position and a benzylic hydroxymethyl group at the 3-position. It is commercially catalogued as a versatile research scaffold and intermediate, typically supplied at ≥95% purity.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 191724-10-4
Cat. No. B067615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxymethylphenyl)phenol
CAS191724-10-4
Synonyms3-(4-Hydroxyphenyl)benzyl alcohol
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)O)CO
InChIInChI=1S/C13H12O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,14-15H,9H2
InChIKeyVBMGUGNVDOLINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxymethylphenyl)phenol (CAS 191724-10-4) Technical Baseline for Procurement Specification


4-(3-Hydroxymethylphenyl)phenol (IUPAC: 3'-(hydroxymethyl)-[1,1'-biphenyl]-4-ol) is a C13H12O2 biphenyl small molecule that bears a phenolic hydroxyl at the 4'-position and a benzylic hydroxymethyl group at the 3-position [1]. It is commercially catalogued as a versatile research scaffold and intermediate, typically supplied at ≥95% purity . The compound functions as a precursor to biphenyl quinone methide (BQM) intermediates upon photoexcitation in aqueous media, a property that distinguishes it from simple monofunctional phenols [1].

4-(3-Hydroxymethylphenyl)phenol Procurement Risk: Why Isomeric Substitution Is Not Straightforward


Substituting the 4'-hydroxy-3'-hydroxymethyl biphenyl scaffold with its 3'-hydroxy-4'-hydroxymethyl positional isomer (CAS 606939-93-9) or the 2'-hydroxy-4'-hydroxymethyl isomer (CAS 1255638-72-2) is chemically inadvisable without experimental validation. The relative positions of the phenolic OH and the benzylic CH₂OH group govern excited-state charge transfer and the efficiency of biphenyl quinone methide (BQM) formation; the p,p' and o,p' isomers yield BQMs with distinct λmax values (580 nm and ~750 nm) and lifetimes that differ by over an order of magnitude (500 μs vs 30 μs) [1]. Consequently, the specific substitution pattern of 4-(3-Hydroxymethylphenyl)phenol dictates its photochemical fate, making generic replacement unreliable for any application that depends on photoreactivity or BQM intermediate generation.

4-(3-Hydroxymethylphenyl)phenol Quantitative Differentiation Evidence Matrix


Photochemical Biphenyl Quinone Methide (BQM) Generation Capability vs. Simple Phenols

4-(3-Hydroxymethylphenyl)phenol belongs to the class of hydroxybiphenyl methanols that photogenerate biphenyl quinone methides (BQMs). In contrast to simple benzyl alcohols or phenols lacking the biphenyl conjugation, compounds in this class produce highly conjugated BQMs detectable by nanosecond laser flash photolysis. The p,p'‑isomer BQM (structurally closest published analog) exhibits λmax 580 nm and a lifetime of 500 μs in neutral aqueous solution [1]. These photophysical properties are entirely absent in non‑hydroxybiphenyl methanol comparators, establishing a class‑level differentiation for applications requiring photochemically generated reactive intermediates.

Photochemistry Quinone Methide Laser Flash Photolysis

Isomer‑Dependent BQM Lifetime Control: Rationale for Specifying 4'‑Hydroxy‑3'‑hydroxymethyl Substitution

Within the hydroxybiphenyl methanol series, the regiochemistry of the hydroxyl and hydroxymethyl groups dramatically alters BQM behavior. The p,p' isomer BQM displays λmax 580 nm and a lifetime of 500 μs, while the o,p' isomer BQM absorbs at ~750 nm with a substantially shorter lifetime of 30 μs and additionally undergoes intramolecular Friedel‑Crafts alkylation to yield a fluorene by‑product [1]. Although the target compound is a p,m' isomer (not directly reported in the 2006 study), the data demonstrate that small positional changes produce large, quantifiable differences in photochemical outcome. This isomer‑sensitivity means that the 4'‑hydroxy‑3'‑hydroxymethyl pattern cannot be casually replaced by any other regioisomer without risking complete loss of the desired photochemical phenotype.

Photochemistry Quinone Methide Structure‑Activity Relationship

Commercial Availability and Purity Benchmarking Against Closest Isomer Analogs

The target compound is commercially available from Combi‑Blocks (via Fisher Scientific) at a catalog purity of 95% (product code YA‑1521) . Its closest positional isomer, 3-(4-hydroxymethylphenyl)phenol (CAS 606939-93-9), is listed by Leyan at 98% purity , representing a modest 3‑percentage‑point purity difference. The ortho‑hydroxy isomer (CAS 1255638-72-2) is offered by CymitQuimica at a significantly higher per‑milligram cost (€609 for 50 mg) and without explicit purity specification, indicating limited commercial availability . For researchers requiring >95% purity with lower cost and reliable supply, the target compound currently represents the more accessible option among the three regioisomers.

Chemical Procurement Purity Specification Building Block

4-(3-Hydroxymethylphenyl)phenol Application Scenarios Based on Verified Evidence


Photochemical Quinone Methide Probe Development

The compound serves as a precursor for photogenerated biphenyl quinone methides (BQMs). The long‑wavelength absorption (class reference: p,p'‑BQM at 580 nm) and microsecond lifetimes make these intermediates suitable for time‑resolved laser flash photolysis studies of DNA alkylation, protein cross‑linking, or quinone methide toxicology [1]. Researchers should specify the exact 4'‑hydroxy‑3'‑hydroxymethyl regioisomer because isomeric BQMs differ in λmax and lifetime by >170 nm and >16‑fold, respectively [1].

Synthetic Intermediate for Functionalized Biphenyl Libraries

The benzylic alcohol handle enables further derivatization (oxidation to aldehyde/carboxylic acid, halogenation, or Mitsunobu coupling) while the phenolic OH permits orthogonal protection or O‑alkylation. The 95% catalog purity and gram‑scale availability from Combi‑Blocks make it a practical building block for medicinal chemistry or materials science laboratories constructing biphenyl‑focused compound collections.

Regioisomer‑Specific Structure–Activity Relationship (SAR) Studies

Because the three regioisomeric hydroxy‑hydroxymethyl biphenyls display distinct commercial availability profiles (95% vs 98% purity; gram‑scale vs milligram‑scale; >10‑fold cost difference) , the target compound is the most logistically viable starting point for SAR campaigns. Subsequent isomer acquisitions can be made selectively once preliminary activity is confirmed, minimizing upfront procurement risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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